

A Comparative Guide to the NMR Spectral Analysis of 2-Amino-5-methoxypyrimidine

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Compound of Interest

Compound Name: 2-Amino-5-methoxypyrimidine

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This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectral characteristics of **2-Amino-5-methoxypyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document provides a detailed analysis of its ^1H and ^{13}C NMR spectra, a comparison with alternative analytical methodologies, and comprehensive experimental protocols. Our objective is to furnish a practical and scientifically rigorous resource for the unambiguous structural elucidation and purity assessment of this important pyrimidine derivative.

The Central Role of NMR in the Structural Elucidation of Substituted Pyrimidines

In the realm of organic chemistry, and particularly in the synthesis of novel therapeutic agents and functional materials, the precise determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. For heterocyclic systems like **2-Amino-5-methoxypyrimidine**, NMR provides unparalleled insight into the electronic environment of each atom, enabling the confirmation of the desired molecular framework and the identification of any impurities. The pyrimidine core, a key scaffold in numerous biologically active molecules, presents a unique electronic landscape that is exquisitely sensitive to the nature and position of its substituents. This guide will dissect the nuances of the ^1H and ^{13}C NMR spectra of **2-Amino-5-methoxypyrimidine**, providing a foundational understanding for its characterization.

Analysis of the ^1H NMR Spectrum of 2-Amino-5-methoxypyrimidine

The ^1H NMR spectrum provides a detailed map of the proton environments within a molecule. For **2-Amino-5-methoxypyrimidine**, the spectrum is characterized by distinct signals for the pyrimidine ring protons, the amino group protons, and the methoxy group protons.

Experimental ^1H NMR Data (DMSO-d₆, 400 MHz):

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
H4/H6	8.02	Singlet	2H
-NH ₂	6.06	Broad Singlet	2H
-OCH ₃	3.71	Singlet	3H

Interpretation of the ^1H NMR Spectrum:

- Pyrimidine Ring Protons (H4 and H6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet at 8.02 ppm. The downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.
- Amino Group Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet, in this case at 6.06 ppm. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.
- Methoxy Group Protons (-OCH₃): The three protons of the methoxy group are equivalent and resonate as a sharp singlet at 3.71 ppm. This upfield chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom.

Predicted ^{13}C NMR Spectrum of 2-Amino-5-methoxypyrimidine and Comparative Analysis

While experimental ^{13}C NMR data for **2-Amino-5-methoxypyrimidine** is not readily available in the public domain, a reliable prediction can be made by analyzing the spectra of structurally related compounds, such as 2-aminopyrimidine and 5-methoxypyrimidine. The chemical shifts in ^{13}C NMR are highly sensitive to the electronic effects of substituents.

Predicted ^{13}C NMR Data and Comparison with Related Compounds:

Carbon Atom	Predicted Chemical Shift (δ) ppm for 2-Amino-5-methoxypyrimidine	Experimental δ (ppm) for 2-Aminopyrimidine	Experimental δ (ppm) for Pyrimidine[1][2]
C2	~163	163.1	157.4
C4/C6	~145	158.5	157.4
C5	~140	109.3	121.9
-OCH ₃	~55	-	-

Rationale for Predicted Chemical Shifts:

- C2: The carbon atom bonded to the amino group is expected to be significantly deshielded due to the electronegativity of the two adjacent nitrogen atoms. Its chemical shift is predicted to be around 163 ppm, similar to that in 2-aminopyrimidine.
- C4 and C6: These two carbon atoms are equivalent and are deshielded by the adjacent ring nitrogens. The presence of the electron-donating methoxy group at the C5 position is expected to have a minor shielding effect compared to unsubstituted pyrimidine.
- C5: The C5 carbon is directly attached to the electron-donating methoxy group, which will cause a significant downfield shift compared to 2-aminopyrimidine.
- -OCH₃: The carbon of the methoxy group is expected to resonate in the typical upfield region for such functionalities, around 55 ppm.

Comparative Analysis with Alternative Analytical Techniques

While NMR spectroscopy is the cornerstone for structural elucidation, a comprehensive characterization of **2-Amino-5-methoxypyrimidine** often involves a multi-technique approach. [3]

Analytical Technique	Information Provided	Advantages	Limitations
Mass Spectrometry (MS)	Provides the molecular weight and fragmentation pattern.	High sensitivity, small sample requirement.	Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy	Identifies the presence of functional groups (e.g., -NH ₂ , C-O, aromatic C=N).	Fast, non-destructive.	Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC)	Assesses purity and quantifies impurities.	High resolution and sensitivity for quantitative analysis.	Does not provide structural information of the primary component.
Elemental Analysis	Determines the elemental composition (C, H, N).	Confirms the empirical and molecular formula.	Does not provide information on isomerism or functional groups.

This multi-faceted approach ensures the unambiguous identification, purity assessment, and overall quality control of **2-Amino-5-methoxypyrimidine** for its intended applications.

Experimental Protocol for NMR Spectral Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of **2-Amino-5-methoxypyrimidine**.

1. Sample Preparation:

- ^1H NMR: Accurately weigh 5-10 mg of **2-Amino-5-methoxypyrimidine** into a clean, dry NMR tube.
- ^{13}C NMR: Accurately weigh 20-30 mg of the compound into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. NMR Spectrometer Setup:

- Use a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- Lock the spectrometer on the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal resolution and peak shape.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16
- Relaxation Delay: 2 seconds.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0-180 ppm.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 5 seconds.

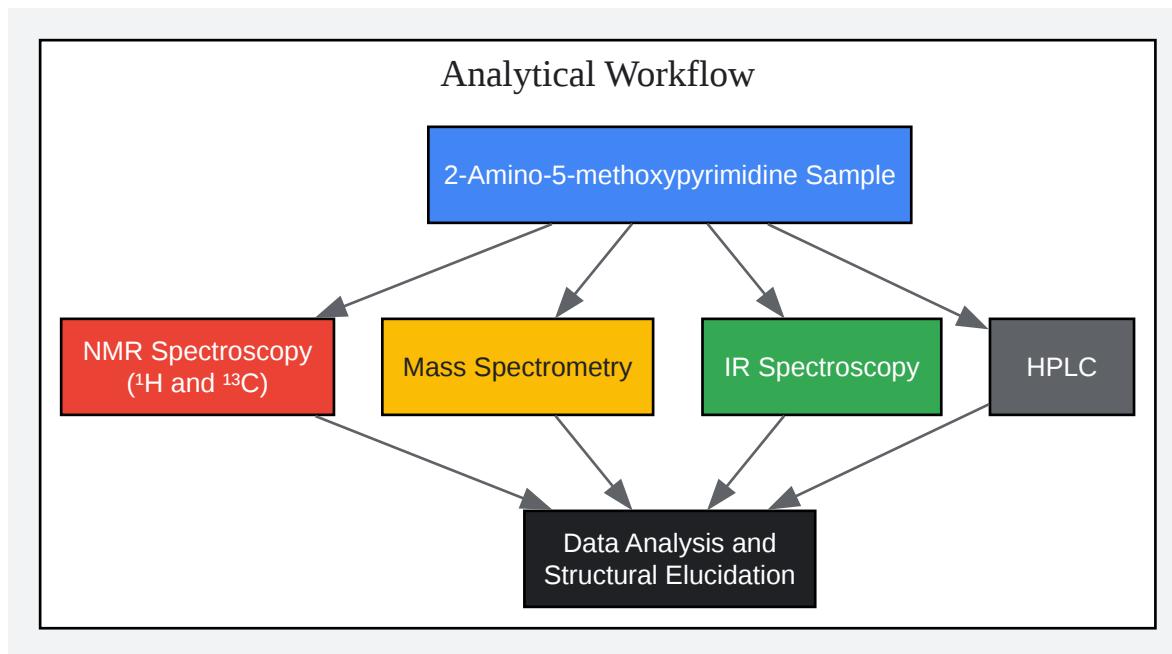
5. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of **2-Amino-5-methoxypyrimidine** with atom numbering for NMR assignments and a conceptual workflow for its analytical characterization.

Caption: Molecular structure of **2-Amino-5-methoxypyrimidine** with atom numbering.



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Caption: A typical analytical workflow for the characterization of **2-Amino-5-methoxypyrimidine**.

Conclusion

This comprehensive guide has provided a detailed analysis of the ^1H and ^{13}C NMR spectra of **2-Amino-5-methoxypyrimidine**, grounded in experimental data and predictive methodologies based on structurally related compounds. By presenting a thorough interpretation of the spectral data, a comparison with alternative analytical techniques, and a detailed experimental protocol, this document serves as a valuable resource for researchers in the chemical and pharmaceutical sciences. The robust characterization of such fundamental heterocyclic building blocks is essential for the advancement of drug discovery and materials science.

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